Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate
Description
Propriétés
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-2-17-9(14)6-11-19(15,16)8-5-3-4-7-10(8)13-18-12-7/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHEMDLSGJXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381255 | |
| Record name | Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-25-5 | |
| Record name | Ethyl N-(2,1,3-benzothiadiazole-4-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiadiazole compounds.
Applications De Recherche Scientifique
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electron-accepting properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Material Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate can be compared with other benzothiadiazole derivatives such as:
2,1,3-Benzothiadiazole: A simpler structure without the sulfonyl and ethyl ester groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
The uniqueness of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate lies in its combination of functional groups, which impart distinct chemical and physical properties, making it suitable for a variety of applications.
Activité Biologique
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate features a benzothiadiazole moiety linked to an ethyl acetate group through a sulfonamide linkage. The presence of these functional groups contributes to its reactivity and biological activity.
- Molecular Formula : C₁₅H₁₅N₃O₄S₃
- Molecular Weight : 425.61 g/mol
- CAS Number : 329196-04-5
Synthesis
The synthesis of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate typically involves several steps:
- Formation of Benzothiadiazole : Reaction of o-phenylenediamine with sulfur and nitrous acid to form the benzothiadiazole ring.
- Sulfonylation : Introduction of the sulfonyl group using chlorosulfonic acid.
- Coupling with Acetic Acid : Reaction with ethyl acetate under basic conditions to yield the final product.
Biological Activity
The biological activity of Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate has been studied in various contexts:
Anticancer Properties
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activity. For instance, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and certain cancers.
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. Studies have demonstrated that benzothiadiazole derivatives can inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate may inhibit enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways.
- Nucleic Acid Interaction : The benzothiadiazole moiety can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate?
Methodological Answer: The compound is synthesized via sulfonamide coupling. A typical procedure involves:
Reacting benzothiadiazole sulfonyl chloride with ethyl glycinate under basic conditions (e.g., NaHCO₃) in anhydrous THF .
Refluxing in ethanol with catalytic acetic acid to drive the reaction to completion, followed by solvent evaporation and purification via recrystallization or column chromatography .
Key Parameters:
- Solvent choice (THF or ethanol) affects reaction kinetics.
- Catalytic acid (e.g., acetic acid) enhances nucleophilic substitution efficiency .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of crystallographic data to resolve bond angles and torsional strain .
- NMR Spectroscopy: H and C NMR (in DMSO-d₆ or CDCl₃) identify sulfonamide NH (~10 ppm) and ester carbonyl (~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Validation: Cross-reference NMR shifts with DFT-predicted values to resolve ambiguities .
Q. What purification strategies are effective for isolating the compound?
Methodological Answer:
- Liquid-Liquid Extraction: Use ethyl acetate/water partitioning to remove polar impurities .
- Column Chromatography: Silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1) optimizes separation .
- Recrystallization: Ethanol or methanol yields high-purity crystals .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Multi-Technique Validation: Combine X-ray data (SHELXL-refined) with solid-state NMR to address discrepancies in dynamic vs. static structures .
- DFT Calculations: Compare experimental H NMR shifts with B3LYP/6-311++G(d,p)-predicted values to identify conformational isomers .
Case Study: A 2022 study resolved NH proton splitting via variable-temperature NMR, attributing it to restricted rotation in the sulfonamide group .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
Methodological Answer:
- DFT Studies: Optimize geometry at B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps .
- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., DNA topoisomerases or microbial enzymes) .
Example: FMO analysis of analogous compounds revealed electron-deficient benzothiadiazole moieties enhance DNA intercalation .
Q. What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Ultrasonication: Enhances mixing in heterocyclic coupling steps (e.g., thiazole formation), reducing reaction time by 40% .
- Catalysis: DMAP (4-dimethylaminopyridine) accelerates acylation steps via nucleophilic activation .
- Solvent Optimization: Replace ethanol with DMF for higher solubility of intermediates .
Q. How can mechanistic studies on biological activity be designed?
Methodological Answer:
- Enzyme Assays: Test inhibition of E. coli dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (monitor NADPH oxidation at 340 nm) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via nonlinear regression .
Data Interpretation: Correlate IC₅₀ values with computational docking scores to identify critical binding residues .
Safety and Handling
Q. What safety protocols are recommended for laboratory handling?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of sulfonamide vapors .
- Spill Management: Neutralize with 5% sodium bicarbonate and adsorb using vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
